

An In-Depth Technical Guide to 2,3,5-Trimethylpyrazine-d9

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyrazine-d9

Cat. No.: B12421382

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Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterated form of 2,3,5-trimethylpyrazine, a naturally occurring volatile organic compound found in a variety of roasted and fermented foods. Its unique organoleptic properties contribute to the characteristic aromas of coffee, cocoa, and nuts. In the scientific realm, the deuterated analogue serves as an invaluable tool, primarily as an internal standard for quantitative analyses and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, enabling precise and accurate measurements in complex matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and metabolic significance of **2,3,5-Trimethylpyrazine-d9**.

Core Chemical Properties

The fundamental chemical and physical properties of **2,3,5-Trimethylpyrazine-d9** are summarized below. Data for the non-deuterated form (2,3,5-Trimethylpyrazine) are provided for comparison, as they are expected to be very similar.

Property	2,3,5-Trimethylpyrazine-d9	2,3,5-Trimethylpyrazine
Molecular Formula	C ₇ HD ₉ N ₂	C ₇ H ₁₀ N ₂
Molecular Weight	131.22 g/mol	122.17 g/mol
CAS Number	85735-49-5	14667-55-1
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Boiling Point	~171-172 °C (estimated)	171-172 °C
Density	~0.979 g/mL at 25 °C (estimated)	0.979 g/mL at 25 °C
Refractive Index	~1.5040 at 20 °C (estimated)	1.5040 at 20 °C
Solubility	Soluble in organic solvents	Soluble in water and organic solvents

Experimental Protocols

Synthesis and Purification

The synthesis of **2,3,5-Trimethylpyrazine-d9** involves the deuteration of its non-labeled precursor. A general method for the deuteration of aromatic compounds can be adapted for this purpose.

Synthesis of **2,3,5-Trimethylpyrazine-d9**:

A plausible method for the synthesis of **2,3,5-Trimethylpyrazine-d9** involves an acid-catalyzed hydrogen-deuterium exchange reaction.

- Materials: 2,3,5-Trimethylpyrazine, Deuterium oxide (D₂O, 99.8 atom % D), Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D), Anhydrous sodium sulfate, Diethyl ether.
- Procedure:
 - In a sealed reaction vessel, dissolve 2,3,5-Trimethylpyrazine in a significant molar excess of Deuterium oxide.

- Add a catalytic amount of deuterated sulfuric acid to the mixture.
- Heat the mixture at a temperature of 120-150°C for 24-48 hours with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.
- After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O.
- Extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude **2,3,5-Trimethylpyrazine-d9**.

Purification:

Purification of the crude product is essential to remove any unreacted starting material and byproducts.^{[1][2][3][4]}

- Materials: Crude **2,3,5-Trimethylpyrazine-d9**, Silica gel (for column chromatography), Hexane, Ethyl acetate.
- Procedure:
 - Prepare a silica gel column using a slurry of silica gel in hexane.
 - Dissolve the crude **2,3,5-Trimethylpyrazine-d9** in a minimal amount of hexane.
 - Load the sample onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate).
 - Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **2,3,5-Trimethylpyrazine-d9**.

Analytical Methodologies

2,3,5-Trimethylpyrazine-d9 is predominantly used as an internal standard in quantitative analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

This method is suitable for the analysis of volatile pyrazines in various matrices, such as food and biological samples.^{[5][6]}

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
 - Place a known amount of the sample into a headspace vial.
 - Add a precise amount of **2,3,5-Trimethylpyrazine-d9** solution (as an internal standard).
 - Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.
 - Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).
 - Injection: Thermally desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).
 - Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.
 - Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for both 2,3,5-trimethylpyrazine and **2,3,5-Trimethylpyrazine-d9** in selected ion monitoring (SIM) mode for high sensitivity and specificity.

- **Quantification:** The concentration of 2,3,5-trimethylpyrazine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

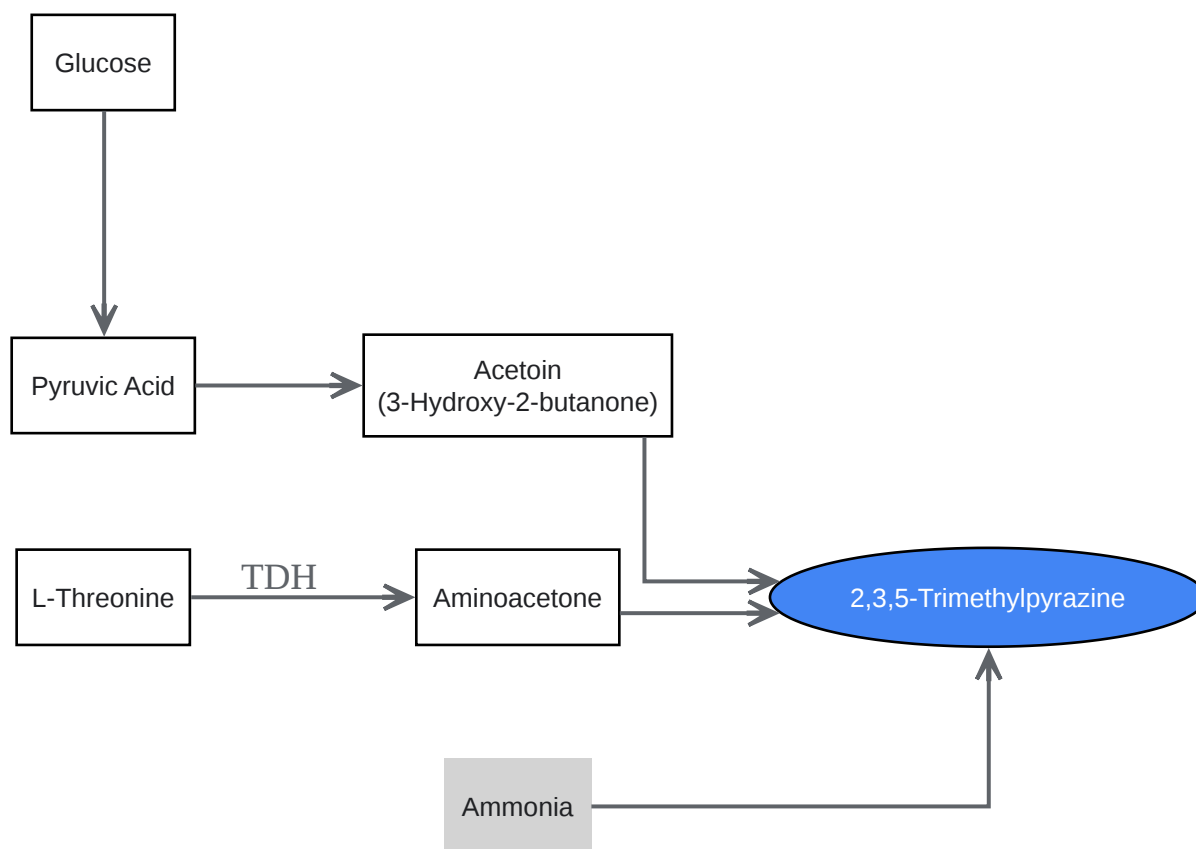
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

This method is suitable for the analysis of less volatile pyrazine metabolites or for matrices that are not amenable to GC analysis.^{[7][8][9]}

- **Instrumentation:** Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- **Sample Preparation:**
 - Homogenize the sample (e.g., tissue, urine).
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.
 - Add a known amount of **2,3,5-Trimethylpyrazine-d9** as an internal standard prior to extraction.
 - Evaporate the extract to dryness and reconstitute in a suitable solvent for LC analysis.
- **LC-MS/MS Conditions:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
 - **Mass Spectrometer:** Operate in electrospray ionization (ESI) positive mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard, providing high selectivity and sensitivity.
- **Quantification:** Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Signaling Pathways and Logical Relationships

While **2,3,5-Trimethylpyrazine-d9** itself is not directly involved in signaling pathways, its non-deuterated counterpart is a product of microbial metabolism. Understanding this biosynthetic pathway is crucial for researchers studying food science, fermentation, and microbial biochemistry.



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Caption: Biosynthetic pathway of 2,3,5-Trimethylpyrazine in microorganisms.

This diagram illustrates the convergence of glycolysis and amino acid metabolism in the formation of 2,3,5-trimethylpyrazine. Glucose is converted to pyruvic acid, which then forms acetoin. Concurrently, L-threonine is metabolized to aminoacetone. The condensation of aminoacetone, acetoin, and ammonia leads to the formation of 2,3,5-trimethylpyrazine.

Conclusion

2,3,5-Trimethylpyrazine-d9 is a powerful analytical tool for researchers across various scientific disciplines. Its chemical properties, particularly its isotopic stability and mass difference from the native compound, make it an ideal internal standard for accurate and precise quantification. The detailed experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this important labeled compound. Furthermore, the elucidation of the biosynthetic pathway of its non-deuterated counterpart provides valuable insights for those in the fields of food science and microbiology. As research in metabolomics and drug development continues to advance, the utility of deuterated standards like **2,3,5-Trimethylpyrazine-d9** will undoubtedly continue to grow.

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